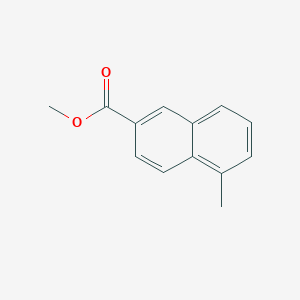

Methyl 5-methyl-2-naphthoate

CAS No.:

Cat. No.: VC13783491

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12O2 |

|---|---|

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | methyl 5-methylnaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12O2/c1-9-4-3-5-10-8-11(13(14)15-2)6-7-12(9)10/h3-8H,1-2H3 |

| Standard InChI Key | QKENNVNRWMEWOX-UHFFFAOYSA-N |

| SMILES | CC1=C2C=CC(=CC2=CC=C1)C(=O)OC |

| Canonical SMILES | CC1=C2C=CC(=CC2=CC=C1)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Methyl 5-methyl-2-naphthoate (IUPAC: methyl 5-methylnaphthalene-2-carboxylate) is a dimethyl-substituted naphthalene derivative with a carboxylate ester group at the 2-position and a methyl group at the 5-position. Its molecular formula is , yielding a molecular weight of 200.23 g/mol . The compound’s structure aligns with microbial metabolites derived from dimethylnaphthalene oxidation, where one methyl group undergoes oxidation to a carboxylate, followed by esterification .

The esterification of 5-methyl-2-naphthoic acid introduces steric and electronic effects that influence its reactivity. Comparative analysis with Methyl 2-naphthoate (PubChem CID 137605) reveals that the additional methyl group at the 5-position would increase hydrophobicity, as evidenced by the higher molecular weight (186.21 g/mol vs. 200.23 g/mol) and altered fragmentation patterns in mass spectrometry .

Biosynthetic and Metabolic Pathways

Microbial Oxidation of Dimethylnaphthalenes

The metabolism of methyl-substituted naphthalenes by Sphingomonas paucimobilis 2322 provides a model for understanding the potential origins of Methyl 5-methyl-2-naphthoate . This bacterium, isolated from phenanthrene-enriched cultures, exhibits dual metabolic strategies:

-

Methyl Group Hydroxylation: For substrates like 2,6-dimethylnaphthalene (2,6-DMN), initial oxidation targets the methyl group, forming intermediates such as 2-hydroxymethyl-6-methylnaphthalene, which is further oxidized to 6-methyl-2-naphthoic acid .

-

Ring Dioxygenation: Congeners with two methyl groups on a single ring undergo aryl dioxygenation, leading to dihydrodiol intermediates that funnel into salicylate or phthalate pathways .

If 5-methyl-2-naphthoic acid were a metabolic intermediate, its esterified form (Methyl 5-methyl-2-naphthoate) could arise via enzymatic methylation. This aligns with the detection of analogous compounds like 6-methyl-2-naphthoic acid methyl ester (GC R<sub>t</sub> = 17.37 min; m/z = 200) .

Pathway Divergence and Dead-End Products

Metabolic studies reveal that methyl positioning dictates pathway specificity. For example:

-

2,6-DMN yields 6-methyl-2-naphthoic acid as a primary product, while 1,2-dimethylnaphthalene undergoes ring dioxygenation .

-

Dead-end products like 2,6-naphthalene dicarboxylic acid form when oxidation exceeds degradative capacity .

Methyl 5-methyl-2-naphthoate may similarly represent a terminal metabolite if subsequent degradation steps are inhibited, though this requires experimental validation.

Analytical Characterization

The ester’s mass spectrum would likely exhibit a molecular ion peak at m/z 200, with subsequent losses of methyl () and carboxyl () groups .

Nuclear Magnetic Resonance (NMR)

Hypothetical <sup>1</sup>H NMR signals (CDCl<sub>3</sub>) would include:

-

A singlet at δ 3.9–4.0 ppm for the ester methyl group.

-

Aromatic protons between δ 7.5–8.5 ppm, split into distinct multiplets due to the 5-methyl group’s deshielding effect.

-

A singlet at δ 2.6 ppm for the 5-methyl substituent.

Environmental and Biological Significance

Role in Bioremediation

Methylated naphthalenes are priority pollutants in fossil fuels, and their microbial degradation is critical for bioremediation . The formation of Methyl 5-methyl-2-naphthoate could indicate incomplete mineralization, serving as a biomarker for specific metabolic bottlenecks. For instance, Sphingomonas paucimobilis 2322 fails to degrade 2,6-naphthalene dicarboxylic acid, suggesting analogous limitations for 5-methyl derivatives .

Toxicity and Ecotoxicology

Alkyl PAHs like Methyl 5-methyl-2-naphthoate may exhibit increased lipophilicity and bioaccumulation potential compared to parent compounds. While direct toxicity data are lacking, structural analogs such as 2-hydroxy-5-methyl-1-naphthoic acid (PubChem CID 44182304) are classified as bacterial metabolites, implying moderate biological activity.

Synthetic Routes and Laboratory Preparation

Esterification of 5-Methyl-2-Naphthoic Acid

The most straightforward synthesis involves Fischer esterification:

Reaction conditions (e.g., sulfuric acid catalyst, reflux) mirror those used for Methyl 2-naphthoate .

Microbial Biotransformation

Culturing Sphingomonas paucimobilis 2322 with 5-methyl-2-methylnaphthalene could yield Methyl 5-methyl-2-naphthoate via:

-

Initial oxidation of the 2-methyl group to a carboxylate.

Challenges and Future Directions

The absence of direct experimental data on Methyl 5-methyl-2-naphthoate underscores the need for:

-

Targeted Synthesis: To confirm predicted physicochemical properties.

-

Metabolic Profiling: To elucidate its role in PAH degradation pathways.

-

Ecotoxicity Studies: To assess environmental persistence and health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume